(1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat
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Overview
Description
(1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat: is a ruthenium-based compound widely used in olefin metathesis reactions. This compound is known for its high stability and efficiency in catalyzing various chemical transformations, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat involves several steps The process typically starts with the preparation of the imidazolidin-2-ylidene ligand, followed by its coordination to a ruthenium center
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat primarily undergoes olefin metathesis reactions. These reactions include:
Cross Metathesis (CM): Involves the exchange of alkylidene groups between olefins.
Ring-Closing Metathesis (RCM): Forms cyclic olefins from dienes.
Ring-Opening Metathesis Polymerization (ROMP): Produces polymers from cyclic olefins.
Common Reagents and Conditions
The compound is typically used in the presence of olefin substrates under inert atmosphere conditions. Common solvents include dichloromethane and toluene. The reactions are often carried out at room temperature or slightly elevated temperatures to enhance the reaction rate.
Major Products
The major products formed from these reactions are various olefinic compounds, including cyclic and polymeric structures, depending on the specific metathesis reaction employed.
Scientific Research Applications
(1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of complex molecular architectures through olefin metathesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Investigated for its potential in drug development and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat involves the coordination of the ruthenium center to the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired olefinic product and the regeneration of the active catalyst.
Comparison with Similar Compounds
Similar compounds to (1,3-Bis(2,6-diisopropylphenyl)-4-((4-ethyl-4-methylpiperzain-1-ium-1-yl)methyl)imidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(II)dichloride chloride dihydrate FixCat include:
Nitro-Grela Catalyst: Known for its high activity in metathesis reactions but more sensitive to impurities.
Nitro-Grela-SIPr Catalyst: Offers improved stability compared to the Nitro-Grela catalyst.
GreenCat Catalysts: Provide excellent selectivity and stability in metathesis reactions.
Compared to these catalysts, this compound is less sensitive to impurities and offers improved selectivity and stability, making it a preferred choice in many applications .
Properties
Molecular Formula |
C45H71Cl3N4O3Ru |
---|---|
Molecular Weight |
923.5 g/mol |
IUPAC Name |
4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate |
InChI |
InChI=1S/C35H55N4.C10H12O.3ClH.2H2O.Ru/c1-11-39(10)20-18-36(19-21-39)22-29-23-37(34-30(25(2)3)14-12-15-31(34)26(4)5)24-38(29)35-32(27(6)7)16-13-17-33(35)28(8)9;1-8(2)11-10-7-5-4-6-9(10)3;;;;;;/h12-17,25-29H,11,18-23H2,1-10H3;3-8H,1-2H3;3*1H;2*1H2;/q+1;;;;;;;+2/p-3 |
InChI Key |
YSJKIRYJEOTTTL-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+]1(CCN(CC1)CC2CN([C-]=[N+]2C3=C(C=CC=C3C(C)C)C(C)C)C4=C(C=CC=C4C(C)C)C(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.O.O.[Cl-] |
Origin of Product |
United States |
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